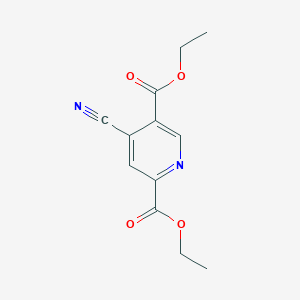
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . It is a pyridine derivative, characterized by the presence of two ethyl groups at positions 2 and 5, a cyano group at position 4, and two ester groups at positions 2 and 5 of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate typically involves the reaction of 4-cyanopyridine-2,5-dicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and high-throughput reactors can optimize the reaction conditions and reduce production costs .
化学反应分析
Types of Reactions: 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Amides, esters, or other substituted pyridine derivatives.
科学研究应用
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is utilized in various fields of scientific research:
作用机制
The mechanism of action of 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .
相似化合物的比较
- 2,5-Dimethyl 4-cyanopyridine-2,5-dicarboxylate
- 2,5-Diethyl 4-aminopyridine-2,5-dicarboxylate
- 2,5-Diethyl 4-nitropyridine-2,5-dicarboxylate
Comparison: 2
生物活性
Overview
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is a pyridine derivative with potential biological activities that have garnered attention in medicinal chemistry and related fields. Its molecular formula is C12H12N2O4, and it is primarily investigated for its antimicrobial and anticancer properties.
The synthesis of this compound typically involves the reaction of ethyl bromopyruvate with appropriate nitrogen-containing compounds under controlled conditions. This compound is characterized by its two ethyl groups and a cyano group attached to the pyridine ring, which are critical for its biological activity.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanisms underlying its antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. The specific pathways affected by this compound are still under investigation but may include the inhibition of oncogenic signaling pathways.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on several derivatives of pyridine, including this compound, demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL across different strains. -
Anticancer Activity Assessment
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be approximately 25 µM after 48 hours of exposure.
Data Summary Table
属性
IUPAC Name |
diethyl 4-cyanopyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQGCLRCSILGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C#N)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














